Theveside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

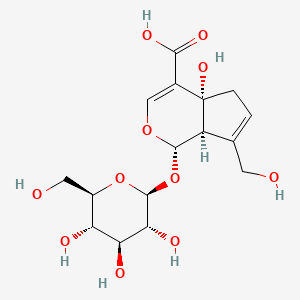

Theveside is a natural product found in Lippia javanica, Lippia turbinata, and other organisms with data available.

Applications De Recherche Scientifique

Chemical Properties and Isolation

Theveside is primarily isolated from the leaves of Cerbera odollam, commonly known as the suicide tree. The compound has been characterized through various methods, including high-performance liquid chromatography and mass spectrometry. Its structure is essential for understanding its biological activity and potential therapeutic uses.

Cytotoxicity Studies

Cytotoxicity is one of the most researched applications of this compound. Studies have demonstrated its effectiveness against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2b | HCT-116 (Colon) | Moderate |

| 2h | A375 (Skin) | Moderate |

Research indicates that semi-synthetic derivatives of this compound exhibit moderate cytotoxicity against several human cancer cell lines, including SKBR3 (breast), HeLa (cervical), and HepG2 (liver) . The derivatives were evaluated for their IC50 values, providing insights into their potential as anticancer agents.

Anti-Inflammatory Effects

This compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

A study evaluating the anti-inflammatory properties of this compound found significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated cells compared to controls. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

Metabolic Disorder Treatment

The potential of this compound in treating metabolic disorders has been explored through various studies. It has demonstrated inhibitory effects on enzymes related to carbohydrate metabolism, such as α-glucosidase, which is crucial for managing diabetes.

Table 2: Enzyme Inhibition by this compound Extracts

| Enzyme | Inhibition (%) |

|---|---|

| α-Glucosidase | 71.32 ± 2.44 |

| Lipoxygenase | 77.1 ± 1.2 |

| Tyrosinase | 59.43 ± 2.87 |

These findings highlight the compound's potential role in developing therapeutic strategies for managing diabetes and other metabolic disorders .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, showing significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, extracts containing this compound exhibited higher antibacterial activity than standard antibiotics against five bacterial strains, indicating its potential as a natural antimicrobial agent .

Propriétés

Formule moléculaire |

C16H22O11 |

|---|---|

Poids moléculaire |

390.34 g/mol |

Nom IUPAC |

(1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H22O11/c17-3-6-1-2-16(24)7(13(22)23)5-25-14(9(6)16)27-15-12(21)11(20)10(19)8(4-18)26-15/h1,5,8-12,14-15,17-21,24H,2-4H2,(H,22,23)/t8-,9+,10-,11+,12-,14+,15+,16+/m1/s1 |

Clé InChI |

KKGHSVKNCUMEEN-XKUHUSTMSA-N |

SMILES isomérique |

C1C=C([C@@H]2[C@]1(C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)O)CO |

SMILES canonique |

C1C=C(C2C1(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)O)CO |

Synonymes |

theveside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.